6-Fluoro-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline
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Overview
Description
6-Fluoro-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
The synthesis of 6-Fluoro-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: This step often involves fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Incorporation of the pyrimidin-2-yloxy group: This step typically involves etherification reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
6-Fluoro-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like halides or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
6-Fluoro-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 6-Fluoro-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline include other quinazoline derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- 2-(Pyridin-2-yl)pyrimidine derivatives
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H18FN5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-fluoro-4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline |
InChI |
InChI=1S/C18H18FN5O/c19-14-2-3-16-15(10-14)17(23-12-22-16)24-8-4-13(5-9-24)11-25-18-20-6-1-7-21-18/h1-3,6-7,10,12-13H,4-5,8-9,11H2 |
InChI Key |
RYVRHOORGDKSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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